molecular formula C13H15ClN4S B11501038 5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11501038
M. Wt: 294.80 g/mol
InChI Key: GCLDEFJGCAMIGA-UHFFFAOYSA-N
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Description

3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multiple steps. One common method starts with the chlorination of 3-chloro-2-methylaniline, followed by a series of reactions to introduce the triazole ring and the prop-2-en-1-yl group . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15ClN4S

Molecular Weight

294.80 g/mol

IUPAC Name

3-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H15ClN4S/c1-3-7-18-12(16-17-13(18)19)8-15-11-6-4-5-10(14)9(11)2/h3-6,15H,1,7-8H2,2H3,(H,17,19)

InChI Key

GCLDEFJGCAMIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NNC(=S)N2CC=C

Origin of Product

United States

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